molecular formula C21H21ClN2O4 B5224306 3-(4-chlorobenzyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5224306
M. Wt: 400.9 g/mol
InChI Key: ZSKLNBGRMOFYJK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione, commonly known as Clomazone, is a herbicide that is widely used in agriculture. It is mainly used to control broadleaf weeds and grasses in crops such as soybeans, cotton, peanuts, and sunflowers. Clomazone is a member of the imidazolinone family of herbicides, which are known for their selective and potent weed control.

Mechanism of Action

The mechanism of action of Clomazone involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, Clomazone disrupts the normal metabolic processes of the plant, leading to its death.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 1-2 days. However, Clomazone can cause some irritation to the skin and eyes, and inhalation of the herbicide can cause respiratory irritation.

Advantages and Limitations for Lab Experiments

Clomazone has several advantages for use in laboratory experiments. It is highly selective, meaning that it can target specific weeds without harming the crop. It is also relatively inexpensive and easy to use. However, Clomazone has some limitations, including its potential for environmental contamination and its potential to cause harm to non-target organisms.

Future Directions

There are several potential future directions for the study of Clomazone. One area of interest is the development of new formulations and delivery systems for the herbicide, which could improve its effectiveness and reduce its environmental impact. Another area of interest is the study of the potential use of Clomazone in the treatment of cancer, which could lead to the development of new chemotherapeutic agents. Additionally, further research is needed to fully understand the potential ecological effects of Clomazone use, including its impact on non-target organisms and the environment.

Synthesis Methods

The synthesis of Clomazone involves the reaction of 4-chlorobenzyl chloride with 2-isopropoxy-3-methoxybenzaldehyde in the presence of sodium hydride. This reaction produces 4-chlorobenzylidene-2-isopropoxy-3-methoxybenzyl ether, which is then reacted with 2,4-imidazolidinedione in the presence of potassium carbonate to produce Clomazone.

Scientific Research Applications

Clomazone has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds, including common lambsquarters, velvetleaf, and pigweed. In addition to its herbicidal properties, Clomazone has also been studied for its potential use in the treatment of cancer. Studies have shown that Clomazone can inhibit the growth of cancer cells in vitro, indicating its potential as a chemotherapeutic agent.

properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-13(2)28-19-15(5-4-6-18(19)27-3)11-17-20(25)24(21(26)23-17)12-14-7-9-16(22)10-8-14/h4-11,13H,12H2,1-3H3,(H,23,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKLNBGRMOFYJK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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